6-Fluorooxindole

Catalog No.
S799382
CAS No.
56341-39-0
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluorooxindole

CAS Number

56341-39-0

Product Name

6-Fluorooxindole

IUPAC Name

6-fluoro-1,3-dihydroindol-2-one

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)

InChI Key

PKQNTFAOZIVXCE-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2)F)NC1=O

Canonical SMILES

C1C2=C(C=C(C=C2)F)NC1=O

6-Fluorooxindole is a highly crystalline, fluorinated indolin-2-one building block (melting point 132–136 °C) utilized extensively in medicinal chemistry and process scale-up [1]. As a core structural motif, it serves as a critical precursor for synthesizing spirocyclic antiviral agents, receptor tyrosine kinase (RTK) inhibitors, and complex polyhalogenated heterocyclic libraries [2]. From a procurement perspective, its value lies in its specific substitution pattern, which not only modulates the physicochemical and binding properties of downstream active pharmaceutical ingredients (APIs) but also provides strict regiocontrol during multi-step electrophilic aromatic substitutions.

Substituting 6-fluorooxindole with unsubstituted oxindole or its close regioisomer, 5-fluorooxindole, fundamentally alters both the synthetic processability and the biological efficacy of the resulting compounds[1]. The fluorine atom at the C-6 position exerts a specific electron-withdrawing and steric blocking effect that forces electrophilic aromatic substitutions strictly to the C-5 and C-7 positions, a regiocontrol mechanism absent in unsubstituted analogs [2]. Furthermore, in drug design, relocating the fluorine atom from the C-6 to the C-5 position drastically shifts the molecule's spatial orientation within target kinase ATP-binding pockets and viral allosteric sites, leading to significant losses in target affinity and downstream potency [1].

Precursor Superiority for Spirocyclopropyl Oxindole Synthesis

In the development of respiratory syncytial virus (RSV) fusion inhibitors (e.g., RV521), the cyclopropanation of oxindole cores is a critical step. Research demonstrates that 6-fluorooxindole is synthetically more accessible for scale-up than the 5-fluoro isomer when reacted with 1,2-dibromoethane and lithium diisopropylamide (LDA)[1]. Furthermore, the resulting 6-fluoro spirocyclopropyl analogues exhibit marginally higher antiviral potency than their 5-fluoro counterparts, making the 6-regioisomer the preferred starting material for this drug class[1].

Evidence DimensionPrecursor suitability and downstream antiviral potency
Target Compound Data6-Fluorooxindole (High synthetic accessibility; yields most potent RSV analogues)
Comparator Or Baseline5-Fluorooxindole (Lower synthetic accessibility; slightly lower downstream potency)
Quantified DifferenceDistinct synthetic scale-up advantage and superior biological efficacy for the 6-regioisomer
ConditionsCyclopropanation via LDA/1,2-dibromoethane; RSV A2 strain plaque reduction assay

Buyers synthesizing spirocyclic antiviral libraries should procure the 6-fluoro isomer to maximize both synthetic throughput and final biological efficacy.

Regiocontrol via C-6 Blocking in Electrophilic Aromatic Substitution

During the synthesis of multi-substituted indolinones, the fluorine atom at the C-6 position acts as an essential blocking group. When subjected to harsh electrophilic substitutions, such as chlorination with sulfuryl chloride at 60–80 °C, 3,3-dialkyl-6-fluorooxindoles are forced to undergo substitution exclusively at the 5- and 7-positions, yielding pure 5,7-dichloro-6-fluoro derivatives [1]. In contrast, unsubstituted oxindoles leave the C-6 position open, increasing the risk of mixed regioisomer formation if reaction conditions are not perfectly controlled [1].

Evidence DimensionRegioselectivity in multi-halogenation
Target Compound Data6-Fluorooxindole (C-6 blocked, strictly yields 5,7-substitution)
Comparator Or BaselineUnsubstituted oxindole (C-6 open, higher risk of mixed regioisomers)
Quantified DifferenceAbsolute prevention of C-6 halogenation impurities during harsh electrophilic substitution
ConditionsSulfuryl chloride in glacial acetic acid at 60–80 °C

Procurement of the 6-fluoro building block ensures strict regiocontrol and eliminates the need for complex chromatographic separations during the scale-up of polyhalogenated intermediates.

Conformational Divergence in Tyrosine Kinase Inhibition

The exact positioning of the fluorine atom on the oxindole core critically determines binding affinity in receptor tyrosine kinase (RTK) inhibitors. In studies of 3-substituted indolin-2-one scaffolds, substituting the C-6 position with fluorine significantly decreased inhibitory activity against VEGF (Flk-1) and PDGF compared to the unsubstituted baseline [1]. This indicates that the 6-fluoro substituent induces a distinct conformational shift within the ATP-binding pocket that cannot be replicated by unsubstituted or 5-substituted analogs[1].

Evidence DimensionRTK inhibitory activity (VEGF/PDGF)
Target Compound Data6-Fluorooxindole derivatives (Decreased affinity, distinct binding conformation)
Comparator Or BaselineUnsubstituted oxindole (Baseline high affinity)
Quantified DifferenceDistinct target selectivity profile driven by C-6 fluorine sterics
ConditionsIn vitro biochemical kinase assays for VEGF (Flk-1) and PDGF

Medicinal chemists must procure the exact 6-fluoro isomer to map specific steric boundaries within kinase active sites, as alternative regioisomers will fail to mimic its unique binding pose.

Synthesis of Spirocyclic Antiviral Agents

6-Fluorooxindole is the preferred building block for synthesizing spirocyclopropyl oxindole cores used in respiratory syncytial virus (RSV) fusion inhibitors, such as RV521 analogs. Its superior synthetic accessibility during cyclopropanation and the enhanced downstream antiviral potency of the 6-fluoro regioisomer make it a highly efficient starting material for antiviral drug discovery programs [1].

Process-Scale Synthesis of Polyhalogenated Indolinones

In process chemistry workflows requiring multi-halogenated indolinone intermediates, 6-fluorooxindole serves as a critical regiocontrol scaffold. The C-6 fluorine atom blocks unwanted substitution at the 6-position, forcing harsh electrophilic reactions (like chlorination with sulfuryl chloride) to occur strictly at the 5- and 7-positions, thereby streamlining purification and maximizing yield [2].

Development of Divergent Kinase Inhibitor Libraries

For medicinal chemistry teams mapping the steric boundaries of receptor tyrosine kinase (RTK) ATP-binding pockets, 6-fluorooxindole is an essential library component. Its distinct conformational binding profile compared to unsubstituted or 5-fluoro oxindoles allows researchers to finely tune the selectivity and affinity of 3-substituted indolin-2-one drug candidates against targets like VEGF and PDGF [3].

XLogP3

1.3

Wikipedia

6-Fluoro-2-oxindole

Dates

Last modified: 08-16-2023

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